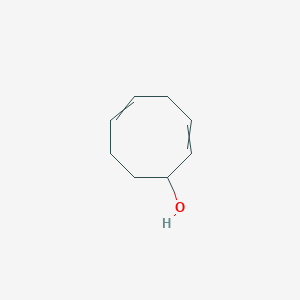

Cycloocta-2,5-dien-1-ol

Description

Significance of Medium-Sized Cyclic Systems in Synthetic Design

Medium-sized rings, typically defined as those containing eight to eleven atoms, hold a unique position in chemistry. rsc.orgnih.gov They are prevalent in a variety of bioactive natural products and therapeutically important molecules. rsc.orgnih.govnus.edu.sg Unlike smaller, more rigid 5- and 6-membered rings or larger, more flexible macrocycles, medium-sized rings possess a distinct combination of conformational diversity and structural pre-organization. rsc.orgnih.gov This allows them to present functional groups in specific three-dimensional arrangements, which can lead to enhanced binding affinity with biological targets. rsc.orgnih.gov

However, the synthesis of these rings is notoriously challenging. rsc.orgnih.govbohrium.com The formation of medium-sized rings via direct cyclization is often hampered by unfavorable enthalpic and entropic factors, including significant transannular strain (steric interactions across the ring) and a high loss of entropy upon ring closure. rsc.orgnih.gov To circumvent these difficulties, chemists have developed innovative strategies, such as ring-expansion reactions, which have become crucial for accessing these valuable molecular frameworks. rsc.orgnih.govbohrium.com The study of compounds like Cycloocta-2,5-dien-1-ol contributes to a deeper understanding of the reactivity and conformational behavior of these challenging systems.

Strategic Importance of the Cyclooctadiene Framework in Advanced Chemical Synthesis

The cyclooctadiene (COD) skeleton is a cornerstone of modern synthetic and organometallic chemistry. chemrxiv.org The most common isomer, 1,5-cyclooctadiene (B75094), is a widely used ligand in transition metal chemistry. acs.org Its ability to form stable chelate complexes with metals such as rhodium, iridium, palladium, and nickel is fundamental to numerous catalytic processes. acs.org These metal-COD complexes are often stable, isolable precursors for active catalysts, used in reactions like hydrogenation, isomerization, and C-C bond formation. oup.comresearchgate.net

The reactivity of the double bonds within the cyclooctadiene ring makes it a versatile precursor for a wide array of molecular structures. It can undergo cycloadditions, functionalizations, and rearrangements to produce complex polycyclic and heterocyclic systems. chemrxiv.org For instance, research has shown that cycloocta-1,5-diene (B8815838) can be a starting point for the cage-divergent synthesis of heteroadamantanes and other intricate three-dimensional molecules, which are of interest as morpholine (B109124) mimetics in medicinal chemistry. chemrxiv.orgresearchgate.netchemrxiv.org The functionalized derivative, this compound, inherently carries this strategic potential, with the hydroxyl group providing a handle for further synthetic elaboration or for directing the reactivity of the diene system.

Historical Context of Research on Cyclooctadiene Scaffolds

Research into cyclooctadiene and its derivatives has a rich history, dating back to early investigations into the chemistry of cyclic polyenes. The synthesis and characterization of various isomers, such as the cis,cis-1,5-diene and the highly strained trans,trans-1,5-diene, have been significant milestones. acs.orgrsc.org The development of bis(1,5-cyclooctadiene)nickel(0), Ni(cod)₂, provided chemists with a crucial reagent and source of Ni(0) for a vast range of organic transformations, including coupling and cyclization reactions. researchgate.net Over the years, the focus has expanded from fundamental studies of structure and bonding to the application of chiral COD ligands in asymmetric catalysis, demonstrating the enduring importance of this framework. acs.org The synthesis of specific functionalized derivatives, including alcohols like this compound and the related cycloocta-3,5-dien-1-ol (B14816917), has often been pursued to create key intermediates for targeted synthesis or to explore specific reaction pathways within eight-membered rings. researchgate.netthieme-connect.com

Detailed Research Findings

The synthesis of specific isomers of cyclooctadienol can be challenging, often resulting in mixtures of products. For example, methods developed for the synthesis of the isomeric cycloocta-3,5-dien-1-ol from cycloocta-1,3-diene (B7949762) have been reported. One such route involves the oxidation of the diene with selenium oxide and oxygen in acetic anhydride, which preferentially forms the homoallylic acetate. researchgate.netthieme-connect.com Subsequent reduction with lithium aluminum hydride (LAH) yields the desired homoallylic alcohol with high selectivity over the allylic isomer. researchgate.netthieme-connect.com

A cascade reaction triggered by an intramolecular Cannizzaro-type hydride transfer has been developed for the synthesis of ortho-fused 4-substituted cycloocta-2,5-dien-1-ones. researchgate.net These ketone precursors could potentially be reduced to the corresponding this compound derivatives.

The table below summarizes a synthetic route for an isomeric cyclooctadienol, highlighting the reagents and yields, which showcases a common strategy for functionalizing cyclooctadiene systems.

Data sourced from studies on the oxidation of dienes. researchgate.netthieme-connect.com

The inherent strain and conformational flexibility of the cyclooctadiene ring system are key to its chemical properties. The properties of the parent compound, (2Z,5Z)-cycloocta-2,5-dien-1-ol, are detailed below.

Table 2: Physicochemical Properties of (2Z,5Z)-Cycloocta-2,5-dien-1-ol

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₂O |

| Molecular Weight | 124.18 g/mol |

| IUPAC Name | (2Z,5Z)-cycloocta-2,5-dien-1-ol |

| InChIKey | GAJWLWOIFZSYOW-PQZOIKATSA-N |

Data sourced from the PubChem database. nih.gov

Structure

3D Structure

Properties

CAS No. |

10054-74-7 |

|---|---|

Molecular Formula |

C8H12O |

Molecular Weight |

124.18 g/mol |

IUPAC Name |

cycloocta-2,5-dien-1-ol |

InChI |

InChI=1S/C8H12O/c9-8-6-4-2-1-3-5-7-8/h1-2,5,7-9H,3-4,6H2 |

InChI Key |

GAJWLWOIFZSYOW-UHFFFAOYSA-N |

SMILES |

C1CC(C=CCC=C1)O |

Canonical SMILES |

C1CC(C=CCC=C1)O |

Origin of Product |

United States |

Nomenclature and Advanced Stereochemical Considerations

Elucidation of Preferred IUPAC Naming for Cycloocta-2,5-dien-1-ol and its Enantiomers

The systematic naming of this compound and its stereoisomers is governed by the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC). The preferred IUPAC name (PIN) for the parent structure, without stereochemical specification, is This compound .

However, to unambiguously describe its various stereoisomers, specific descriptors are required. The geometry of the double bonds and the configuration of the chiral center at carbon 1 must be designated. For the most common isomer, where both double bonds possess a cis or Z configuration, the IUPAC name is (2Z,5Z)-cycloocta-2,5-dien-1-ol .

The presence of a hydroxyl group on a carbon atom that is not part of a double bond creates a stereocenter at position 1. This gives rise to a pair of enantiomers. The absolute configuration at this chiral center is specified using the Cahn-Ingold-Prelog (CIP) priority rules. The four groups attached to the stereocenter (C1) are prioritized based on atomic number.

To assign the R/S descriptor:

Assign Priorities: The groups attached to C1 are the hydroxyl group (-OH), the hydrogen atom (-H), the carbon at position 2 (-C2=), and the carbon at position 8 (-C8-).

Priority 1: -OH (Oxygen has the highest atomic number).

Priority 2: -C2=C3- (This carbon is part of a double bond).

Priority 3: -C8H2- (This is a saturated carbon).

Priority 4: -H (Hydrogen has the lowest atomic number).

Orient the Molecule: The molecule is oriented so that the lowest priority group (-H) is pointing away from the viewer.

Determine the Sequence: The direction from the highest priority group (1) to the second (2) to the third (3) is observed.

If the direction is clockwise, the configuration is designated as R (rectus).

If the direction is counter-clockwise, the configuration is designated as S (sinister).

Therefore, the full IUPAC names for the two enantiomers are (1R,2Z,5Z)-cycloocta-2,5-dien-1-ol and (1S,2Z,5Z)-cycloocta-2,5-dien-1-ol .

| Stereoisomer | Full IUPAC Name | Key Stereochemical Features |

|---|---|---|

| (2Z,5Z)-cycloocta-2,5-dien-1-ol | (2Z,5Z)-cycloocta-2,5-dien-1-ol | Racemic mixture; double bond geometry specified. |

| Enantiomer 1 | (1R,2Z,5Z)-cycloocta-2,5-dien-1-ol | R-configuration at C1; Z-configuration at both double bonds. |

| Enantiomer 2 | (1S,2Z,5Z)-cycloocta-2,5-dien-1-ol | S-configuration at C1; Z-configuration at both double bonds. |

Systematic Application of Stereodescriptors for Eight-Membered Cyclic Dienes

The stereochemistry of eight-membered cyclic dienes like cyclooctadiene is complex due to the interplay of ring flexibility and the geometry of the double bonds.

In rings with eight or more members, the geometry of the double bonds must be specified using the E/Z notation. This is because both cis (Z) and trans (E) configurations are sterically possible. The assignment is based on the Cahn-Ingold-Prelog priority rules applied to the substituents on each carbon of the double bond. For an endocyclic double bond, the priorities are determined by tracing the ring path in both directions.

For cycloocta-2,5-diene, several geometric isomers are possible, including (Z,Z), (E,Z), and (E,E). The (Z,Z) isomer is the most common and generally the most stable. The presence of trans double bonds introduces significant ring strain, making these isomers less stable.

As established, the presence of the hydroxyl group in this compound creates a chiral center at C1, leading to R and S enantiomers.

In addition to point chirality, certain conformations of substituted cyclooctadienes can exhibit axial or planar chirality. For molecules with helical chirality, the stereodescriptors P (plus) for a right-handed helix and M (minus) for a left-handed helix are used. This notation can be applied to describe the inherent chirality of certain conformers of cyclooctadienols. The assignment is based on viewing the molecule along a helical axis and determining the direction of rotation. While less common in the routine naming of simple cyclooctadienols, the M/P notation is crucial for describing the stereochemistry of more complex, conformationally restricted systems.

Conformational Dynamics and Analysis of Cyclooctadiene Ring Systems

Eight-membered rings are known for their conformational flexibility, existing as a dynamic equilibrium of multiple low-energy conformations. For cyclooctane (B165968), several conformations such as the boat-chair, twist-boat-chair, and crown have been identified. The introduction of double bonds in cyclooctadiene reduces the number of possible conformations but introduces new torsional strains.

The presence of substituents, such as the hydroxyl group in this compound, significantly influences the conformational equilibrium. The substituent's size and electronic properties will dictate its preferred orientation (axial, equatorial, or other non-standard positions in flexible rings) to minimize steric and torsional strain.

For instance, in substituted cyclohexanes, a bulky substituent generally prefers an equatorial position to avoid 1,3-diaxial interactions. While the conformational analysis of eight-membered rings is more complex, similar principles apply. The hydroxyl group in this compound will favor positions that minimize unfavorable steric interactions with the rest of the ring. Intramolecular hydrogen bonding between the hydroxyl group and the π-electrons of the double bonds could also play a role in stabilizing certain conformations.

| Factor | Description | Effect on this compound |

|---|---|---|

| Torsional Strain | Strain arising from eclipsing interactions between bonds on adjacent atoms. | The ring adopts conformations that stagger C-C bonds where possible. |

| Angle Strain | Strain due to deviation from ideal bond angles. | The flexible ring can pucker to achieve more favorable bond angles. |

| Transannular Strain | Steric repulsion between substituents on non-adjacent ring atoms. | The hydroxyl group will prefer a position that minimizes close contacts with other parts of the ring. |

| Substituent Effects | Steric and electronic influence of the substituent. | The hydroxyl group's preference for certain positions will shift the conformational equilibrium. |

Stereochemical control refers to the ability to influence the stereochemical outcome of a chemical reaction. In conformationally flexible systems like this compound, the reactivity of the molecule can be highly dependent on the population of different conformers. A reaction may proceed preferentially through a specific, more reactive conformation, even if it is not the most stable one.

The stereochemistry of the starting material can dictate the stereochemistry of the product. This is known as substrate-controlled stereoselection. For example, in a reaction involving the hydroxyl group of one enantiomer of this compound, the existing stereocenter at C1 can direct the formation of new stereocenters with a specific configuration. The flexible nature of the eight-membered ring means that long-range stereochemical induction is also a possibility, where the chirality at one center influences the outcome of a reaction at a distant site on the ring.

Chemical Reactivity and Mechanistic Investigations of Cycloocta 2,5 Dien 1 Ol

Detailed Mechanistic Pathways of Synthetic Transformations

The unique structural arrangement of Cycloocta-2,5-dien-1-ol, which combines an eight-membered ring, two non-conjugated double bonds, and an allylic alcohol moiety, gives rise to a rich and complex chemical reactivity. The interplay between these functional groups allows for a variety of synthetic transformations, the mechanisms of which have been a subject of detailed investigation. These studies are crucial for understanding and controlling the outcomes of reactions involving this versatile substrate.

Intramolecular hydride transfers are redox-neutral processes that enable the functionalization of C-H bonds, often proceeding with high stereoselectivity. In systems like this compound, such mechanisms can be triggered under Brønsted acid or transition metal catalysis. acs.org

A plausible mechanistic pathway involves a 1,5-hydride shift. Under Brønsted acid catalysis, protonation of a double bond (e.g., at C5-C6) would generate a tertiary carbocation at C6. This activation creates an electrophilic center that can accept a hydride from a nearby C-H bond. acs.org The flexible eight-membered ring can adopt a conformation that brings the C1-H bond into proximity with the C6 carbocation. The transfer is believed to proceed through a highly organized, chair-like six-membered transition state, which accounts for the high diastereoselectivity often observed in these reactions. acs.org This process results in the formation of a new carbocation at C1, which can then be trapped by a nucleophile.

Alternatively, rhodium complexes can facilitate hydride transfer. rsc.org Coordination of the diene to a rhodium center can be followed by oxidative addition or other activation steps. A fleeting rhodium-hydride intermediate could then undergo a C-H bond-forming reductive elimination, transferring the hydride to a coordinated carbon atom of the diene. rsc.org The specific pathway and stereochemical outcome are highly dependent on the ligand environment of the metal catalyst and the substrate's conformational preferences.

Table 1: Key Factors in Intramolecular 1,5-Hydride Transfer

| Factor | Description | Mechanistic Implication |

|---|---|---|

| Catalyst | Brønsted Acid or Transition Metal (e.g., Rhodium) | Generates the initial electrophilic center (carbocation) or mediates hydride movement. |

| Substrate Conformation | The ability to form a low-energy, chair-like six-membered ring transition state. | Dictates the feasibility and stereochemical outcome of the hydride shift. |

| Hydride Donor | Typically an electron-rich C-H bond, such as the one at the alcohol-bearing carbon (C1). | The C-H bond must be sterically accessible to the acceptor site. |

| Hydride Acceptor | An electrophilic center, such as a carbocation generated by protonation of a double bond. | The transfer is driven by the formation of a more stable carbocation intermediate. |

Oxidative coupling provides a powerful method for C-C bond formation by coupling two nucleophilic centers under the influence of an oxidant. unirioja.eswikipedia.org For an allylic alcohol like this compound, these reactions are often catalyzed by transition metals such as palladium. researchgate.netmdpi.com The mechanism typically deviates from classical cross-coupling and involves the direct activation of C-H or X-H bonds. unirioja.es

A common mechanistic cycle for the palladium-catalyzed oxidative coupling of an allylic alcohol begins with the formation of a π-allyl palladium(II) complex. This key intermediate is generated via the activation of the allylic C-O bond. mdpi.comyoutube.com DFT calculations on related systems suggest that additives like ureas can facilitate this rate-limiting C-O oxidative addition step through a cooperative hydrogen-bonding array. mdpi.com Once the π-allyl complex is formed, it can react with a second nucleophilic partner. In a homo-coupling reaction, another molecule of this compound (likely as its corresponding alkoxide) could attack the π-allyl system. The final step is a reductive elimination that forms the new C-C bond and regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle. The entire process requires a stoichiometric oxidant to regenerate the Pd(II) species consumed during the reductive elimination step. mpg.de

Table 2: Proposed Mechanistic Steps in Pd-Catalyzed Oxidative Homo-Coupling

| Step | Description | Intermediate Species |

|---|---|---|

| 1. Catalyst Activation | Pd(0) is oxidized to an active Pd(II) species by the oxidant. | [Pd(II)] |

| 2. Coordination | This compound coordinates to the Pd(II) center. | [Pd(II)-alkene complex] |

| 3. C-O Activation | Oxidative addition of the allylic C-O bond to the metal center. | [π-allyl-Pd(II) complex] |

| 4. Nucleophilic Attack | A second molecule of the alcohol (as an alkoxide) attacks the π-allyl ligand. | [π-allyl-Pd(II)-nucleophile adduct] |

| 5. Reductive Elimination | The coupled product is released, regenerating the Pd(0) catalyst. | [Pd(0)] + Coupled Product |

The diene moiety of this compound can serve as a bidentate ligand, similar to the well-studied 1,5-cyclooctadiene (B75094) (COD), forming stable complexes with transition metals like rhodium(I) and palladium(II). researchgate.net Ligand substitution or exchange at these metal centers is a fundamental reaction in organometallic chemistry and can proceed through several distinct mechanisms. youtube.comyoutube.com

The two primary pathways for ligand exchange are associative and dissociative. youtube.com

Associative Mechanism (SN2-like): An incoming ligand first coordinates to the metal center, forming a higher-coordinate, saturated intermediate (e.g., an 18-electron complex from a 16-electron precursor). Subsequently, a different ligand dissociates from this intermediate. This pathway is typical for unsaturated complexes, such as square planar 16-electron Rh(I) or Pd(II) species, where a vacant coordination site is accessible. youtube.com

Dissociative Mechanism (SN1-like): A ligand first dissociates from the metal complex, generating a lower-coordinate, unsaturated intermediate. The incoming ligand then coordinates to this intermediate. This pathway is favored by sterically crowded complexes or when using strongly coordinating solvents that can stabilize the unsaturated intermediate. youtube.comu-tokyo.ac.jp

For a complex like [(this compound)RhCl]₂, the cleavage of the halogen bridges by a new ligand L (e.g., a phosphine) to form a monomeric (diene)RhLCl species is a classic example of ligand exchange. The electronic properties of the incoming ligand and the presence of the hydroxyl group on the diene backbone can influence the reaction rate and equilibrium position by altering the electron density at the metal center.

Nucleophilic attack on this compound or its derivatives can occur at several electrophilic sites, with the stereochemical outcome being a critical consideration. The presence of a pre-existing stereocenter at C1 and the conformational constraints of the eight-membered ring are key factors in directing the approach of the nucleophile. researchgate.net

One major reaction pathway is the palladium-catalyzed allylic substitution, where a nucleophile displaces the hydroxyl group (or a derivative). This reaction proceeds via a π-allylpalladium intermediate. youtube.com The nucleophile typically attacks the allyl terminus from the face opposite to the palladium metal, resulting in a net inversion or retention of stereochemistry depending on whether the nucleophile attacks at the same or opposite carbon relative to the original leaving group.

Direct nucleophilic addition to one of the double bonds can also occur, particularly when the diene is activated by coordination to an electron-withdrawing metal center. u-tokyo.ac.jp The stereochemistry of this addition is governed by the principle of anti-attack, where the nucleophile adds to the face of the double bond opposite to the metal. u-tokyo.ac.jp

In non-catalyzed additions, the stereoselectivity is often dictated by the steric and electronic environment of the substrate. For instance, the diastereoselectivity of nucleophilic addition to a related carbonyl group in a cyclic system is influenced by a balance between steric hindrance, which favors equatorial attack, and stereoelectronic effects (e.g., orbital overlap), which can favor axial attack. researchgate.net A general trend observed is that the stereoselectivity of nucleophilic substitution can erode as the nucleophilicity of the attacking species increases, because the reaction rate may approach the diffusion limit, diminishing the energy differences between competing transition states. nih.gov

Table 3: Factors Influencing Stereocontrol in Nucleophilic Attack

| Factor | Description | Example |

|---|---|---|

| Ring Conformation | The preferred chair-boat or boat-boat conformation of the cyclooctadiene ring. | Creates steric hindrance on one face of the molecule, directing attack to the more accessible face. |

| Directing Groups | The existing hydroxyl group at C1 can direct incoming reagents via hydrogen bonding or chelation. | Directing an incoming electrophile or a metal catalyst to one face of a double bond. |

| Metal Coordination | In organometallic complexes, the metal atom blocks one face of the diene ligand. | Nucleophilic attack occurs on the face opposite to the metal (anti-attack). u-tokyo.ac.jp |

| Nucleophile Reactivity | Highly reactive nucleophiles are less selective. | Reactions approaching the diffusion limit may yield statistical mixtures of diastereomers. nih.gov |

Photochemical Reactivity and Rearrangements in Cyclooctadiene Systems

Cyclooctadiene systems are well-known for their rich photochemical reactivity. Upon direct or sensitized irradiation, cis,cis-1,5-cyclooctadiene, the parent system for this compound, undergoes an intramolecular [2+2] cycloaddition to yield tricyclo[3.3.0.0²⁶]octane. acs.orgacs.org This pericyclic reaction is a hallmark of the 1,5-diene system, driven by the spatial proximity of the two double bonds imposed by the ring structure. The presence of the hydroxyl group in this compound is not expected to alter this fundamental reaction pathway, although it may influence the reaction's quantum efficiency and the properties of the resulting tricyclic alcohol.

Another significant photochemical transformation is the cis-trans isomerization of the double bonds. While the cis isomer is thermodynamically stable, irradiation in the presence of a photosensitizer can lead to the formation of the highly strained trans,cis-isomer. nih.gov This process is synthetically valuable as trans-cyclooctenes are potent dienophiles and ligands. However, these photoisomerizations often suffer from low quantum yields and competing side reactions. A significant improvement involves performing the photolysis in a flow reactor where the reaction mixture is continuously passed through a support impregnated with silver nitrate (B79036) (AgNO₃). nih.govnih.gov The silver(I) ions selectively complex with the strained trans-isomer, effectively removing it from the photoreaction and driving the equilibrium towards its formation. nih.gov This technique has been successfully applied to functionalized cyclooctenes, including cyclooct-4-enol, a close analog of the title compound. nih.gov

Table 4: Photochemical Reactions of Cyclooctadiene Derivatives

| Reaction Type | Conditions | Product(s) | Mechanistic Notes |

|---|---|---|---|

| Intramolecular [2+2] Cycloaddition | Direct or sensitized UV irradiation | Tricyclo[3.3.0.0²⁶]octane derivative | Concerted pericyclic reaction from the excited singlet or triplet state. acs.org |

| Cis-Trans Photoisomerization | Sensitized UV irradiation (e.g., with chiral aromatic esters) | trans,cis-Cyclooctadiene derivative | Proceeds via an excited state complex (exciplex); can be driven to completion using Ag(I) trapping. nih.gov |

Electrophilic and Nucleophilic Reactivity of the Cyclooctadiene Moiety

The two double bonds in the this compound ring are the primary sites for both electrophilic and nucleophilic reactions. Their reactivity is characteristic of isolated (non-conjugated) alkenes but is uniquely influenced by the cyclic structure.

Electrophilic Reactivity: Electrophilic addition to one of the double bonds, for example with HBr, proceeds via a carbocation intermediate. libretexts.orglibretexts.org The initial protonation will occur to form the more stable carbocation. The subsequent attack by the bromide ion can lead to direct 1,2-addition products. However, the proximity of the opposing C-H bonds and the other double bond within the flexible eight-membered ring allows for competing transannular reactions. These can include 1,4- or 1,5-hydride shifts to form a more stable carbocation prior to nucleophilic attack, or even transannular cyclizations, leading to bicyclic products. The ratio of these products is highly dependent on reaction conditions such as temperature and solvent. pressbooks.pub

Nucleophilic Reactivity: The electron-rich double bonds of the cyclooctadiene moiety are generally unreactive towards nucleophiles. uleth.ca However, their reactivity is dramatically inverted upon coordination to an electron-deficient transition metal center (e.g., Pd(II), Fe(II)). The metal withdraws electron density from the diene, making the double bonds electrophilic and susceptible to attack by soft nucleophiles (e.g., malonates, amines). u-tokyo.ac.jp This type of reaction is synthetically powerful for constructing complex polycyclic systems. The regioselectivity of the nucleophilic attack is governed by a set of principles known as the Davies-Green-Mingos rules, which predict that for even, open polyenes, attack occurs preferentially at a terminal position. uleth.ca The attack almost invariably occurs on the face of the diene trans to the metal, leading to highly stereocontrolled product formation. u-tokyo.ac.jp

Regioselectivity and Stereoselectivity in Chemical Reactions

The presence of two double bonds and a hydroxyl group in this compound raises important questions regarding the selectivity of its reactions. The hydroxyl group can act as a directing group, influencing the outcome of reactions at the double bonds. Furthermore, the stereochemistry of the alcohol and the conformation of the eight-membered ring can dictate the stereochemical course of these transformations.

Epoxidation:

The epoxidation of this compound presents a case for regioselectivity. The two double bonds are electronically similar, but the presence of the allylic hydroxyl group can direct the epoxidizing agent, such as a peroxy acid, to the proximal double bond through hydrogen bonding. This directing effect generally leads to the formation of the epoxide on the same face as the hydroxyl group, resulting in a syn-diastereomer.

In a general sense, the epoxidation of asymmetric alkenes can lead to a mixture of enantiomers. However, in the case of an allylic alcohol like this compound, the hydroxyl group can direct the epoxidation to one face of the double bond, leading to a diastereoselective reaction. The relative stereochemistry between the newly formed epoxide and the existing alcohol is often syn. Under acidic conditions, the ring-opening of the resulting epoxide is expected to proceed via an SN1-like mechanism, with the nucleophile attacking the more substituted carbon. In contrast, under basic or neutral conditions, an SN2 mechanism would favor attack at the less sterically hindered carbon of the epoxide. libretexts.orgyoutube.com

Hydroboration-Oxidation:

Hydroboration-oxidation is a classic method for the anti-Markovnikov hydration of alkenes. In the case of this compound, the regioselectivity of the hydroboration step is influenced by both steric and electronic factors. The boron atom of the borane (B79455) reagent will preferentially add to the less substituted carbon of the double bond. organic-chemistry.orglibretexts.org

The reaction is also highly stereospecific, with the boron and hydrogen atoms adding to the same face of the double bond in a syn-addition. masterorganicchemistry.comwikipedia.orgyoutube.com The subsequent oxidation step with hydrogen peroxide proceeds with retention of stereochemistry, replacing the carbon-boron bond with a carbon-hydroxyl bond. masterorganicchemistry.comwikipedia.org The directing effect of the allylic hydroxyl group can also play a role in the facial selectivity of the hydroboration, potentially leading to a high degree of diastereoselectivity in the resulting diol.

| Reaction | Reagent | Regioselectivity | Stereoselectivity |

| Epoxidation | m-CPBA | Proximal double bond to OH | Syn-diastereoselective |

| Hydroboration | 1. BH3-THF 2. H2O2, NaOH | Anti-Markovnikov | Syn-addition |

Ring Expansion and Contraction Reactions

The flexible eight-membered ring of this compound is susceptible to transannular reactions and rearrangements, which can lead to the formation of larger or smaller ring systems. These transformations are often driven by the release of ring strain or the formation of more stable carbocation intermediates.

Ring Expansion: The Oxy-Cope Rearrangement

This compound is a suitable substrate for the Oxy-Cope rearrangement, a powerful tool for ring expansion in organic synthesis. wikipedia.orgwikipedia.org This organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement involves the conversion of a 1,5-dien-3-ol to an unsaturated carbonyl compound. organic-chemistry.orgnih.gov In the case of this compound, heating the alcohol, particularly after conversion to its alkoxide (the anionic Oxy-Cope rearrangement), would be expected to lead to a bicyclic enol intermediate. This intermediate would then tautomerize to the more stable bicyclo[4.4.1]undecenone. The driving force for this irreversible reaction is the formation of a stable carbonyl group. wikipedia.orgyoutube.commasterorganicchemistry.com The anionic version of the Oxy-Cope rearrangement is known to proceed at significantly lower temperatures and with faster reaction rates compared to the neutral thermal rearrangement. wikipedia.orgorganic-chemistry.org

A notable application of this type of rearrangement is in the synthesis of complex natural products, where the formation of medium-sized rings is often a key challenge. For instance, a tandem oxy-Cope/ene/Claisen rearrangement has been utilized in the synthesis of the trans-bicyclo[4.4.0]decane scaffold of certain antibiotics. nih.gov

Ring Contraction: Solvolysis and Cationic Rearrangements

Ring contraction of the cyclooctane (B165968) framework can occur through carbocationic intermediates. For this compound, conversion of the hydroxyl group into a good leaving group, such as a tosylate or a dinitrobenzoate, followed by solvolysis can generate a cyclooctadienyl cation. documentsdelivered.com This cation can then undergo a transannular cyclization or a ring-contracting rearrangement to form a more stable bicyclic or smaller ring system. For example, solvolysis of cyclooct-2-enyl 3,5-dinitrobenzoates has been studied, suggesting the involvement of such cationic intermediates. documentsdelivered.com

Acid-catalyzed rearrangement of related eight-membered ring systems has also been shown to lead to ring contraction. nih.govrsc.org For instance, the solvolysis of a phosphabicyclo[3.3.0]octane system, an eight-membered ring, can lead to a five-membered ring derivative through rearrangement. rsc.org While direct evidence for the acid-catalyzed ring contraction of this compound is not extensively documented, the principles of carbocation stability and ring strain suggest that such a transformation is plausible, likely leading to the formation of substituted cycloheptene (B1346976) or bicyclic systems.

| Transformation | Key Intermediate/Reaction Type | Product Type |

| Ring Expansion | Oxy-Cope Rearrangement | Bicyclic undecenone |

| Ring Contraction | Carbocationic Rearrangement | Bicyclic or smaller ring systems |

Organometallic Chemistry and Catalytic Applications

Cycloocta-1,5-diene (B8815838) (COD) as a Pivotal Ligand in Transition Metal Catalysis

1,5-Cyclooctadiene (B75094) (COD) is a cyclic diene that serves as a cornerstone ligand in organometallic chemistry and homogeneous catalysis. acs.orgmdpi.com Its two cis-alkene units are perfectly pre-organized to chelate to a single metal center in an η⁴-fashion, forming a stable, medium-sized chelate ring. This chelate effect imparts considerable stability to the resulting metal-COD complexes, making them excellent, air-stable precatalysts that can be easily handled and stored. acs.orgnih.gov The COD ligand can be readily displaced by other ligands, such as phosphines, which allows for the in situ generation of the active catalytic species. acs.org This combination of stability and lability has made COD complexes ubiquitous starting materials in catalysis. nih.govacs.org

Rhodium-Cyclooctadiene Complexes in Asymmetric Cycloaddition

Rhodium(I)-COD complexes are among the most important and widely used precatalysts in asymmetric catalysis. The archetypal complex, chloro(1,5-cyclooctadiene)rhodium(I) dimer, [RhCl(COD)]₂, is a yellow, air-stable solid that serves as a versatile precursor for a vast number of rhodium catalysts. researchgate.net Upon reaction with chiral phosphine (B1218219) ligands, the COD ligand is typically displaced, generating a chiral rhodium complex that can effect a variety of asymmetric transformations. researchgate.net

In the realm of asymmetric cycloadditions, rhodium-catalyzed reactions have become a powerful tool for the construction of chiral cyclic molecules. For instance, rhodium catalysts are employed in atroposelective click cycloadditions of azides and alkynes to furnish axially chiral triazoles with high yields and enantioselectivities. nih.govnih.gov These processes often rely on the combination of a rhodium precursor like [RhCl(COD)]₂ with a chiral ligand, such as Tol-BINAP, to create a chiral environment around the metal center that dictates the stereochemical outcome of the reaction. nih.gov The development of these methodologies provides efficient and modular access to valuable atropisomeric compounds. nih.gov

Recent research has also explored the use of chiral dienes themselves as ligands, where the COD framework is modified to be inherently chiral. These chiral diene ligands, when complexed to rhodium, have demonstrated high efficacy in reactions like the 1,4-arylation of enones, achieving enantiomeric excesses (ee) up to 99%. scilit.com

Iridium-Cyclooctadiene Complexes in Asymmetric Transformations

Similar to rhodium, iridium forms stable and catalytically relevant complexes with the COD ligand. The cyclooctadiene iridium chloride dimer, [IrCl(COD)]₂, is a common starting material for the synthesis of iridium-based catalysts. These complexes have found significant application in a range of asymmetric transformations, including hydrogenations and C-H bond functionalization reactions. nih.gov

The versatility of the COD ligand in iridium chemistry is notable; it can adopt various coordination modes beyond the typical η⁴-binding, including η³,η²- and κ,η³-coordination, often following intramolecular C-H activation steps. nih.gov This reactivity is fundamental to both catalyst activation and deactivation pathways.

In asymmetric catalysis, iridium complexes paired with chiral diene ligands have emerged as a powerful strategy, offering an alternative to traditional phosphine or nitrogen-based ligands. researchgate.net These Ir/chiral diene systems have proven particularly effective in enantioselective reactions that involve C-H bond activation. Furthermore, chiral-at-iridium complexes, where the metal center itself is the source of chirality, have been successfully used in asymmetric transfer hydrogenation of ketones and reductive amination, achieving high yields and enantioselectivities. chemrxiv.orgcardiff.ac.uk

Manganese-Cyclooctadiene Complexes in Organic Synthesis

The organometallic chemistry of manganese has a long history, with complexes like Mn₂(CO)₁₀ and CpMn(CO)₃ being emblematic. While applications in catalysis were initially sporadic, manganese-based systems are now recognized as valuable tools in organic synthesis, often offering unique reactivity compared to later transition metals. Manganese complexes are typically prepared from manganese(II) halides or from the commercially available manganese carbonyl, Mn₂(CO)₁₀.

Manganese tricarbonyl transfer reagents, such as [(η⁶-polyarene)Mn(CO)₃]⁺, provide a convenient route to various (arene)Mn(CO)₃⁺ complexes. While less common than their rhodium or iridium counterparts, manganese-cyclooctadiene complexes have been synthesized and structurally characterized. For example, the cationic complex [(η⁴-1,5-cyclooctadiene)Mn(CO)₄]ClO₄ has been prepared and its crystal structure determined. The development of manganese catalysis is an active area of research, driven by the low cost and low toxicity of manganese.

Rhenium Complexes with Cyclic Polyenes

Rhenium, another Group 7 element, forms a variety of stable organometallic complexes with cyclic polyenes. The synthesis of rhenium sandwich complexes was historically limited, but newer methods have allowed for the exchange of ligands like naphthalene (B1677914) with nonaromatic cyclic polyenes, including derivatives of cyclooctadiene, in good to very good yields.

For instance, the semi-solvated complex [Re(η⁶-C₆H₆)(NCCH₃)₃]⁺ has been shown to react with π-donors like 1,5-cyclooctadiene (COD) to yield stable complexes of the type [Re(η⁶-C₆H₆)(η⁴-COD)(NCCH₃)]⁺. These complexes are remarkably stable, even allowing for purification via preparative HPLC. Rhenium alkynylcarbene complexes have also been studied, revealing dimerization pathways that lead to the formation of enediyne complexes. While the direct catalytic applications of rhenium-COD complexes are less explored than those of Group 9 and 10 metals, their unique electronic properties and stability continue to attract interest.

Design and Synthesis of Novel Cycloocta-2,5-dien-1-ol Derived Ligands for Asymmetric Catalysis

While cycloocta-1,5-diene is a ubiquitous ligand, the functionalization of the cyclooctadiene scaffold is a key strategy for the development of new, chiral ligands for asymmetric catalysis. The introduction of functional groups, such as hydroxyls, provides handles for further modification and can influence the electronic and steric properties of the resulting ligand. Although direct use of this compound as a starting material for ligand synthesis is not widely documented in the literature, related strategies starting from the more common 1,5-isomer illustrate the approach to creating functionalized, chiral cyclooctadiene-based ligands.

A powerful, modern approach involves the direct C-H functionalization of 1,5-cyclooctadiene (COD). acs.org This method allows for the enantioselective synthesis of C₂-symmetric chiral COD derivatives in a single step. acs.org In this process, a rhodium catalyst is used to achieve a double allylic C-H functionalization on the COD molecule, installing ester groups with high yield, diastereoselectivity, and enantioselectivity (>99% ee). acs.org

The resulting bis-functionalized COD products can be readily converted into a variety of other chiral ligands. acs.org For example, the ester groups can be hydrolyzed to carboxylic acids or reduced to form diols. This reduction step yields chiral C₂-symmetric COD ligands containing hydroxyl groups, which are analogous in functionality to what might be derived from a precursor like this compound. These alcohol-containing ligands can be further modified, for instance, by methylation or silylation of the hydroxyl groups.

| Initial Product | Transformation | Resulting Functional Group | Potential Use |

|---|---|---|---|

| Bis-ester COD derivative | Ester Hydrolysis | Di-carboxylic Acid | Ligand synthesis |

| Bis-ester COD derivative | Ester Reduction | Diol (hydroxyl groups) | Chiral diene ligand, further functionalization |

| Bis-ester COD derivative | Aryllithium Addition | Tertiary Alcohols | Bulky chiral ligands |

| Diol COD derivative | Methylation/Silylation | Di-ether/Di-silylether | Fine-tuning steric/electronic properties |

These novel chiral COD ligands have been evaluated in asymmetric catalysis, such as the rhodium-catalyzed conjugate addition of phenylboronic acid to cyclohexenone, demonstrating their potential to induce enantioselectivity in important chemical transformations. acs.org This synthetic strategy, starting from simple 1,5-cyclooctadiene, showcases the capacity of C-H functionalization to rapidly generate molecular complexity and produce valuable chiral ligands containing hydroxyl functionalities. acs.org

Role of Diene-Based Ligands in Enhancing Catalytic Efficiency and Selectivity

Following a comprehensive review of scientific literature, no specific research findings or data have been identified detailing the synthesis of diene-based ligands derived directly from This compound for use in organometallic chemistry or catalytic applications. The existing body of research on chiral diene ligands, particularly those based on the cyclooctadiene (COD) framework, focuses predominantly on the functionalization of the more common isomer, 1,5-cyclooctadiene.

Extensive studies have demonstrated that modifying the 1,5-cyclooctadiene scaffold can lead to highly effective C₂-symmetric chiral ligands. These ligands, when complexed with transition metals such as rhodium or iridium, play a crucial role in asymmetric catalysis. For instance, rhodium-catalyzed allylic C–H functionalization of 1,5-cyclooctadiene has been shown to produce C₂-symmetric COD derivatives that, as ligands, induce significant enantioselectivity in reactions like the asymmetric arylation of cyclohex-2-enone, achieving enantiomeric excesses (ee) of up to 76%.

While the hydroxyl group in this compound presents a potential site for synthetic modification to create novel ligands, the available literature does not currently describe such applications. Research in the field has prioritized other synthetic routes and diene skeletons for developing ligands that enhance catalytic efficiency and selectivity. Therefore, a detailed discussion, including data tables and specific research findings on the catalytic role of ligands derived from this compound, cannot be provided at this time due to a lack of published data.

Computational and Theoretical Investigations

Quantum Mechanical Studies of Reaction Mechanisms and Transition States

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the intricate details of reaction mechanisms, including the identification of transition states and the calculation of activation energies. For cycloocta-2,5-dien-1-ol, QM studies can provide insights into a variety of transformations, such as cycloadditions, electrophilic additions to the double bonds, and reactions involving the hydroxyl group.

Detailed DFT calculations can map out the potential energy surface for reactions like the Diels-Alder cycloaddition, where this compound can act as the diene. The presence of the hydroxyl group can influence the stereoselectivity of such reactions. For instance, studies on substituted cyclopentadienes have shown that the electronic nature of a substituent can dictate the syn or anti facial selectivity of the cycloaddition. escholarship.org An electron-donating group, such as the hydroxyl group in this compound, would be expected to favor the formation of the anti adduct. QM calculations can quantify the energy difference between the transition states leading to the syn and anti products, thereby predicting the experimentally observable stereochemical outcome.

Furthermore, QM methods can be used to investigate the transition states of various functionalization reactions. For example, in the rhodium-catalyzed allylic C-H functionalization of 1,5-cyclooctadiene (B75094), different catalysts can exhibit distinct stereochemical preferences. chemrxiv.org Theoretical modeling of the transition states for the C-H activation step in the presence of a chiral catalyst can help in understanding the origins of enantioselectivity and in designing more efficient and selective catalysts for the functionalization of this compound.

Below is a hypothetical data table illustrating the kind of information that can be obtained from DFT calculations on a Diels-Alder reaction of (2Z,5Z)-cycloocta-2,5-dien-1-ol with a generic dienophile.

| Transition State | Pathway | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) | Key Bond Distances in TS (Å) |

|---|---|---|---|---|

| TS-syn | Syn-addition | 25.3 | -15.8 | C1-Cα: 2.15, C4-Cβ: 2.20 |

| TS-anti | Anti-addition | 23.1 | -17.2 | C1-Cα: 2.12, C4-Cβ: 2.18 |

Molecular Dynamics and Conformational Search for Cyclooctadiene Systems

The eight-membered ring of this compound affords it significant conformational flexibility. Understanding the accessible conformations and their relative energies is crucial, as the conformation of the molecule can significantly impact its reactivity. Molecular dynamics (MD) simulations and systematic conformational searches are the primary computational tools for exploring the conformational landscape of such flexible molecules.

MD simulations can provide a detailed picture of the dynamic behavior of this compound in various environments, such as in different solvents or as part of a larger assembly like a polymer. For instance, fully atomistic MD simulations have been used to investigate the aggregation of hydroxyl groups in hydroxyl-terminated polybutadiene, a polymer with structural similarities to polymers derived from cyclooctadienol. researchgate.net Such simulations can reveal the nature of hydrogen bonding networks and their influence on the material's bulk properties.

For an isolated molecule of this compound, a thorough conformational search can identify the low-energy conformers. This is typically achieved using a combination of molecular mechanics and higher-level quantum mechanical calculations. The search would likely reveal several stable conformations, such as boat-chair and twist-boat forms, which are common for cyclooctane (B165968) and its derivatives. The relative populations of these conformers at a given temperature can be estimated using Boltzmann statistics based on their computed free energies.

The following table presents hypothetical results from a conformational analysis of this compound, showcasing the relative energies and key dihedral angles of plausible conformers.

| Conformer | Symmetry | Relative Energy (kcal/mol) | Dihedral Angle 1 (C1-C2-C3-C4) (°) | Dihedral Angle 2 (C5-C6-C7-C8) (°) |

|---|---|---|---|---|

| Twist-Boat-Chair (TBC) | C1 | 0.00 | -95.2 | 65.8 |

| Twist-Boat (TB) | C2 | 1.25 | -88.5 | -88.5 |

| Boat-Chair (BC) | Cs | 2.10 | -105.1 | 60.3 |

| Chair-Chair (CC) | Cs | 5.40 | -110.4 | -110.4 |

Electronic Structure Calculations for Reactivity Predictions

The reactivity of this compound is governed by its electronic structure. Computational methods can provide a wealth of information about the electronic properties of a molecule, which can then be used to predict its reactivity towards different reagents. Key aspects that are often investigated include the distribution of electron density, the energies and shapes of the frontier molecular orbitals (FMOs), and various reactivity indices derived from conceptual DFT.

The analysis of the FMOs—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a cornerstone of reactivity prediction in organic chemistry. nih.gov For this compound, the HOMO is expected to be localized on the π-systems of the double bonds, indicating that the molecule will act as a nucleophile in reactions with electrophiles. The LUMO, on the other hand, will indicate the sites most susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a measure of the molecule's kinetic stability; a smaller gap generally implies higher reactivity. researchgate.net

The presence of the electron-donating hydroxyl group will raise the energy of the HOMO, making the molecule more reactive towards electrophiles compared to the parent 1,5-cyclooctadiene. Furthermore, the location of the largest lobes of the HOMO and LUMO can predict the regioselectivity of addition reactions.

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. These include electronegativity, chemical hardness and softness, and the Fukui function, which identifies the most reactive sites in a molecule for nucleophilic and electrophilic attack. For this compound, these calculations can pinpoint which of the double bond carbons are more susceptible to attack, and how the hydroxyl group modulates this reactivity.

A table summarizing hypothetical electronic properties of this compound is provided below.

| Property | Value | Interpretation |

|---|---|---|

| HOMO Energy | -8.5 eV | Indicates nucleophilic character |

| LUMO Energy | +1.2 eV | Indicates susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | 9.7 eV | Related to kinetic stability |

| Dipole Moment | 1.8 D | Indicates a polar molecule |

Computational Design of Novel Cyclooctadiene-based Molecules and Catalysts

Computational chemistry is not only a tool for understanding existing molecules but also a powerful platform for the in silico design of new molecules and catalysts with desired properties. mdpi.com Starting from the this compound scaffold, computational methods can be used to design novel derivatives with tailored functionalities and to develop catalysts for their selective transformations.

For instance, by computationally screening a library of potential substituents, it is possible to identify derivatives of this compound with enhanced reactivity or selectivity in specific reactions. This could involve, for example, designing a derivative that is a better ligand for a particular metal catalyst or one that has a more favorable HOMO-LUMO gap for a desired cycloaddition reaction.

A significant area of research is the computational design of catalysts for reactions involving alkenes and alcohols. nih.govnih.gov For this compound, this could involve designing a catalyst for the selective oxidation of one of the double bonds, the stereoselective epoxidation, or the dehydrogenation of the alcohol to a ketone. Computational approaches, such as high-throughput screening of virtual catalyst libraries, can accelerate the discovery of new and improved catalysts. This process typically involves calculating key catalytic descriptors, such as the binding energy of the substrate to the catalyst and the activation energy of the rate-determining step, for a large number of potential catalysts.

The following table provides a conceptual overview of a computational workflow for designing a selective oxidation catalyst for this compound.

| Design Step | Computational Method | Objective | Example Output |

|---|---|---|---|

| 1. Catalyst Library Generation | Combinatorial in silico synthesis | Create a diverse set of potential catalysts | A virtual library of metal-ligand complexes |

| 2. High-Throughput Screening | DFT calculations of descriptors | Rapidly assess catalyst performance | A ranked list of catalysts based on predicted activity and selectivity |

| 3. Lead Candidate Refinement | High-level QM/MM calculations | Accurately model the catalytic cycle | Detailed reaction mechanism and predicted turnover frequency |

| 4. Experimental Validation | Laboratory synthesis and testing | Confirm computational predictions | Experimentally measured catalytic performance |

Advanced Spectroscopic Characterization Techniques in Research

Application of High-Resolution NMR Spectroscopy for Stereochemical Assignment and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, including cyclic systems like cycloocta-2,5-dien-1-ol. Techniques such as 1H and 13C NMR provide fundamental information about the molecular framework.

In the study of complex derivatives, such as metal complexes incorporating a cyclooctadiene (cod) ligand, NMR is crucial for characterizing the compound's structure in solution. For instance, in the analysis of a chloro(η²,η²-cycloocta-1,5-diene)rhodium(I) complex, 13C{1H} NMR spectroscopy revealed the presence of two distinct isomers in an 8:2 ratio. mdpi.com This was attributed to the hindered rotation around the carbene-metal bond. mdpi.com The presence of multiple signals for the cyclooctadiene ligand carbons confirmed this restricted movement and provided insight into the solution-state dynamics of the molecule. mdpi.com

Specifically, the 13C{1H} NMR spectrum showed two doublet signals for the sp² carbons of the cod ligand at δ = 101.6 and 101.4 ppm (with a coupling constant J = 5.6 Hz) and two doublets for the other sp² carbons at δ = 70.1 and 69.6 ppm (J = 14.4 Hz). mdpi.com Additionally, four distinct singlet signals were observed for the sp³ carbons of the cod ligand at δ = 33.2, 31.9, 28.5, and 28.2 ppm. mdpi.com Advanced 2D NMR techniques, like Nuclear Overhauser Effect Spectroscopy (NOESY), can further be used to determine through-space interactions between protons, which is vital for assigning relative stereochemistry and analyzing the preferred conformations of the flexible eight-membered ring. mdpi.com

Table 1: Illustrative 13C NMR Chemical Shifts for Cyclooctadiene (cod) Ligand in a Rhodium Complex mdpi.com

| Carbon Type (cod) | Isomer | Chemical Shift (δ, ppm) | Coupling Constant (JC-Rh, Hz) |

|---|---|---|---|

| sp² (CH) | Major | 101.6 | 5.6 |

| sp² (CH) | Minor | 101.4 | 5.6 |

| sp² (CH) | Major | 70.1 | 14.4 |

| sp² (CH) | Minor | 69.6 | 14.4 |

| sp³ (CH₂) | - | 33.2 | - |

| sp³ (CH₂) | - | 31.9 | - |

| sp³ (CH₂) | - | 28.5 | - |

Mass Spectrometry (e.g., UPLC-ESI-MS) for Mechanistic Elucidation and Product Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weights and elemental compositions. When coupled with liquid chromatography (LC), such as in UPLC-ESI-MS (Ultra-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry), it becomes an invaluable tool for identifying products in a reaction mixture and elucidating reaction mechanisms.

In the synthesis and characterization of derivatives of cyclooctadiene, high-resolution mass spectrometry (HRMS) with a time-of-flight (TOF) analyzer is frequently employed to confirm the elemental composition of newly synthesized compounds. For example, the characterization of a rhodium complex featuring a cycloocta-1,5-diene (B8815838) ligand utilized ESI-TOF HRMS. mdpi.com The analysis provided an exact mass measurement that corresponded precisely with the calculated molecular formula, confirming the identity of the synthesized complex. mdpi.com The calculated m/z for the ion [C₃₄H₄₁N₃O₂Rh]⁺ was 626.2248, while the experimentally found value was 626.2245, providing unambiguous confirmation of the product's composition. mdpi.com Such precise mass measurements are critical for distinguishing between compounds with the same nominal mass but different elemental formulas.

Table 2: High-Resolution Mass Spectrometry Data for a Cyclooctadiene Derivative mdpi.com

| Ion Formula | Calculated m/z | Found m/z | Technique |

|---|

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structural Confirmation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov For chiral compounds like the enantiomers of this compound, single-crystal X-ray diffraction can unambiguously determine the absolute configuration, provided a suitable single crystal can be grown. nih.govsoton.ac.uk This technique works by analyzing the diffraction pattern of X-rays passing through a crystal, which allows for the calculation of the precise positions of atoms in the crystal lattice. soton.ac.uk

The determination of absolute stereochemistry is a fundamental aspect of pharmaceutical and chemical research, as different enantiomers of a molecule can have vastly different biological activities. soton.ac.uk While obtaining single crystals of sufficient quality can be a challenge, the structural information provided is unparalleled. researchgate.net The method not only confirms the molecular connectivity but also provides detailed data on bond lengths, bond angles, and torsional angles, offering a complete picture of the molecule's conformation in the solid state. thieme-connect.de In cases where a derivative is formed with a known chiral auxiliary, X-ray crystallography can be used to determine the relative and, by extension, the absolute stereochemistry of the molecule of interest. mdpi.com

Chiral Chromatography (e.g., HPLC) for Enantiomeric Excess Determination

Chiral chromatography, particularly high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP), is the most widely used method for separating enantiomers and determining the enantiomeric excess (ee) of a chiral sample. umn.eduuma.esheraldopenaccess.us Enantiomeric excess is a measure of the purity of a single enantiomer in a mixture and is a critical parameter in asymmetric synthesis. nih.gov

The principle of chiral HPLC involves the differential interaction of the two enantiomers with the chiral stationary phase, leading to different retention times and, thus, their separation. By integrating the areas of the peaks corresponding to each enantiomer in the chromatogram, the ratio of the enantiomers can be accurately calculated. umn.edu The reliability of ee determination by chiral HPLC is high, with proper method development leading to accuracies of less than 1% and reproducibilities of ±0.5% or better. umn.edu This technique is essential for evaluating the success of enantioselective synthetic methods that aim to produce a single enantiomer of a chiral molecule like this compound. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

Applications in Complex Molecular Architecture and Materials Science

Cycloocta-2,5-dien-1-ol as a Key Synthon for Natural Product Synthesis (e.g., Terpenes)

While direct applications of this compound in the total synthesis of specific terpenes are not extensively documented in readily available literature, the carbocyclic framework of cyclooctadiene is a recurring motif in a variety of terpenoid natural products. Terpenes, a large and diverse class of naturally occurring organic compounds derived from isoprene units, often feature complex polycyclic structures, including medium-sized rings. The synthesis of such structures represents a significant challenge in organic chemistry.

The strategic importance of cyclooctadiene derivatives lies in their potential to serve as precursors to these complex carbocyclic cores through various synthetic transformations, such as ring-closing metathesis, cycloaddition reactions, and transannular cyclizations. For instance, the eight-membered ring can be manipulated to form bicyclic systems commonly found in sesquiterpenes and diterpenes. Although specific examples detailing the conversion of this compound to a terpene natural product are scarce, its structural components are fundamentally relevant to the retrosynthetic analysis of many complex terpenes.

Construction of Diverse Carbocyclic and Heterocyclic Frameworks

The reactivity of this compound and its oxidized form, cycloocta-2,5-dien-1-one, has been leveraged in the construction of a variety of complex molecular architectures. The strategic placement of functional groups allows for a range of chemical transformations, leading to the formation of both carbocyclic and heterocyclic ring systems.

Research has demonstrated the diversification of ortho-fused cycloocta-2,5-dien-1-one cores to generate novel bicyclic systems. These transformations can lead to the formation of 6,8- and 6,9-bicyclic frameworks, showcasing the utility of the cyclooctadiene scaffold in accessing complex molecular topographies. For example, the parent ketone is a versatile starting material for reactions such as NaBH4 and Grignard additions to the carbonyl group, as well as oxime formation which can be followed by a Beckmann rearrangement to form 6,9-bicyclic systems nih.gov.

Furthermore, these ortho-fused cycloocta-2,5-dien-1-one derivatives can be converted into other valuable structures. For instance, they can undergo ring conversion from an eight-membered ring to a six-membered ring, leading to the formation of 1,2-dihydronaphthalen-1-ols or 2-aryl-1-alkynylnaphthalenes nih.gov. The iodinated derivatives of these 6,8-ring systems are suitable for palladium-catalyzed Suzuki coupling reactions, while the carboxylic acid derivatives can readily form amides nih.gov. This highlights the broad utility of the cyclooctadienone framework in generating a diverse library of carbocyclic and, by extension, heterocyclic structures through the introduction of heteroatoms.

Table 1: Examples of Frameworks Derived from Cycloocta-2,5-dien-1-one

| Starting Material Derivative | Reaction Type | Resulting Framework |

| ortho-Fused Cycloocta-2,5-dien-1-one | Oxime formation, Beckmann rearrangement | 6,9-Bicyclic System |

| ortho-Fused Cycloocta-2,5-dien-1-one | Ring conversion | 1,2-Dihydronaphthalen-1-ol |

| Iodo-substituted 6,8-ring system | Suzuki coupling | C-C coupled bicyclic products |

| Carboxylic acid substituted 6,8-ring system | Amide formation | Amide-containing bicyclic systems |

Contribution to the Synthesis of Medium-Sized Ring Systems and Their Derivatives

The synthesis of medium-sized rings (8-11 membered) is a formidable challenge in organic chemistry due to unfavorable enthalpic and entropic factors. This compound, as a pre-formed eight-membered ring, provides a valuable starting point for the synthesis of other complex medium-sized rings and their derivatives.

Methodologies for the synthesis of medium-sized rings often rely on strategies such as ring expansion of smaller rings or functionalization of existing medium-sized rings. The cyclooctadiene framework can be modified through various reactions to introduce new functional groups or to alter the ring structure itself. For example, metal-mediated reactions are a powerful tool for the synthesis of medium-sized rings, with techniques like ring-closing metathesis being particularly effective acs.org. While direct examples starting from this compound are not abundant, the general principles apply to its derivatives.

The derivatization of the cyclooctadiene core is a key strategy for creating diverse medium-sized ring systems. The parent ketone, cycloocta-2,5-dien-1-one, can be derivatized to introduce various substituents, which can then participate in further ring-forming or ring-modifying reactions nih.gov. This approach allows for the generation of a library of complex molecules based on the eight-membered ring scaffold.

Potential in Functional Materials Research (e.g., Fluorophores)

The application of this compound in the field of functional materials is an emerging area with significant potential. The presence of polymerizable olefinic groups and a modifiable hydroxyl group makes it an interesting candidate for the development of new polymers and materials with unique properties.

One area of potential is in the synthesis of polymers through Ring-Opening Metathesis Polymerization (ROMP). Cyclooctadiene is a known monomer for ROMP, and the resulting polymers have interesting material properties acs.orgnih.gov. The hydroxyl group on this compound could be used to introduce functionality into the resulting polymer, either by using the alcohol itself as a functional monomer or by derivatizing it prior to polymerization. This could lead to the development of functional polymers with applications in areas such as coatings, adhesives, and biomedical materials.

While there is no direct evidence in the searched literature of this compound being used in the synthesis of fluorophores, the broader class of cyclooctadiene derivatives has been explored in the context of "click chemistry," which is a powerful tool for the synthesis of complex molecules, including functional materials rsc.org. The strained trans,trans-isomer of 1,5-cyclooctadiene (B75094) has been shown to participate in rapid cycloaddition reactions, a property that could be exploited in the design of new materials and bioconjugation strategies rsc.org. The development of fluorogenic probes often involves the creation of complex heterocyclic systems, and the reactivity of the cyclooctadiene scaffold could potentially be harnessed for this purpose. However, further research is needed to explore the potential of this compound and its derivatives in the design of novel fluorophores.

Future Research Directions and Unaddressed Challenges

Development of More Sustainable and Efficient Synthetic Routes

The pursuit of green and sustainable chemistry provides a critical framework for future research into the synthesis of Cycloocta-2,5-dien-1-ol. Current synthetic methodologies often rely on multi-step sequences that may not be optimal in terms of resource efficiency and waste generation. A primary challenge is to develop new routes that adhere to the principles of green chemistry, particularly maximizing atom economy. researchgate.net

Future synthetic strategies should focus on minimizing the use of protecting groups and employing catalytic rather than stoichiometric reagents. wikipedia.org For instance, the direct selective oxidation of cyclooctadienes to the corresponding alcohol would be a highly atom-economical approach. Research into selective oxidation of unactivated C–H bonds in cycloalkanes using nickel(II) complexes and environmentally benign oxidants like m-chloroperoxybenzoic acid (m-CPBA) provides a template for such investigations. rsc.org Another promising avenue is the use of biocatalysis, where enzymes could offer high selectivity under mild, aqueous conditions, significantly reducing the environmental footprint of the synthesis. jk-sci.com The development of protocols using recyclable catalysts, such as heteropolyanion-based ionic liquids, for the direct conversion of alcohols could also be adapted to create more sustainable pathways. mdpi.com

Table 1: Comparison of Hypothetical Synthetic Approaches to this compound

| Feature | Traditional Approach (Illustrative) | Future Sustainable Approach |

|---|---|---|

| Principle | Multi-step synthesis involving stoichiometric reagents | Direct, one-pot catalytic oxidation |

| Atom Economy | Low (significant byproduct generation) wikipedia.org | High (theoretically approaching 100%) researchgate.net |

| Reagents | Heavy metal oxidants, protecting groups | Biocatalysts or reusable catalysts, green oxidants (e.g., H₂O₂) researchgate.net |

| Solvents | Volatile organic compounds (VOCs) | Water or biodegradable solvents ajast.net |

| Waste Profile | High, potentially hazardous waste | Minimal, biodegradable waste |

Exploration of Novel Catalytic Transformations and Ligand Systems

The diene and alcohol functionalities of this compound offer multiple sites for catalytic modification. A significant challenge lies in achieving high levels of chemo-, regio-, and stereoselectivity due to the conformational flexibility of the eight-membered ring. researchgate.net Future research will undoubtedly focus on the design of new catalysts and chiral ligands to control these outcomes.

One major area of exploration is the catalytic C-H functionalization of the allylic positions of the ring. Rhodium-catalyzed methods have already been shown to be effective for the mono- and difunctionalization of 1,5-cyclooctadiene (B75094), generating C₂-symmetric derivatives with excellent enantioselectivity. nih.govresearchgate.net Applying similar strategies to this compound could provide direct access to a wide array of complex chiral molecules. Furthermore, iron-catalyzed C-H functionalization presents a more sustainable and cost-effective alternative to precious metal catalysts. nih.govmdpi.com

The development of novel chiral ligands specifically tailored for eight-membered ring systems is paramount. While ligands like PHOX have been used in asymmetric reactions on various ring sizes, there is a need for ligand systems that can effectively manage the unique steric and electronic demands of cyclooctadiene scaffolds to achieve high enantioselectivity. acs.org The synthesis of new P,N-atropisomers and their application as chiral ligands in catalytic systems is a promising direction for achieving the challenging asymmetric synthesis of these cyclic compounds. researchgate.net

Integration with Flow Chemistry and Automated Synthesis

The translation of synthetic routes for this compound and its derivatives from batch to continuous flow processes represents a significant engineering challenge and a major opportunity. Flow chemistry can offer enhanced safety, better heat and mass transfer, and improved scalability compared to traditional batch methods. nih.gov This is particularly relevant for potentially energetic reactions or those involving hazardous intermediates.

Future work should aim to design telescoped reaction sequences where multiple synthetic steps are connected in a continuous flow system without the need for intermediate isolation and purification. ucc.ie This approach could dramatically increase efficiency and reduce waste in the synthesis of complex molecules derived from this compound. The synthesis of medium-sized rings, which can be challenging in batch, may benefit from the precise control over reaction parameters afforded by flow reactors. acs.org Automated synthesis platforms, guided by real-time reaction monitoring, could enable rapid optimization of reaction conditions and the creation of libraries of this compound derivatives for screening purposes.

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry is poised to play a transformative role in guiding research on this compound. The conformational complexity of the eight-membered ring makes experimental prediction of reactivity and stereoselectivity difficult. Advanced computational modeling offers a path to overcome these challenges.

Density Functional Theory (DFT) calculations can be employed to investigate the conformational landscape of the molecule, identify the most stable isomers, and model the transition states of potential reactions. researchgate.net This information is crucial for understanding the origins of stereoselectivity and for the rational design of catalysts and ligands that favor a desired outcome. mdpi.com Machine learning and data-driven approaches, such as the development of multivariate linear regression models, can be used to build quantitative structure-reactivity relationships. uvic.ca Such models could predict the reaction rates and selectivity for a range of substrates and catalysts, thereby accelerating the discovery of new transformations and optimizing existing ones without exhaustive experimental screening. nih.gov This predictive power is essential for efficiently exploring the vast chemical space accessible from this compound. chemrxiv.org

Table 2: Potential Applications of Computational Modeling for this compound

| Computational Method | Target Application | Predicted Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Catalyst Design | Transition state energies, reaction pathways, origin of stereoselectivity researchgate.net |

| Molecular Dynamics (MD) | Conformational Analysis | Stable conformers, ring dynamics, substrate-catalyst interactions |

| Machine Learning (ML) | Reaction Optimization | Predictive models for yield and selectivity based on catalyst/ligand features nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Medicinal Chemistry | Correlation of structural features of derivatives with biological activity |

Expanding Applications in Specialized Fields of Organic Chemistry

A key unaddressed challenge is the full exploration of this compound's potential as a versatile building block in various specialized fields of organic chemistry. Its unique three-dimensional structure and dense functionality make it an attractive starting material for the synthesis of complex molecular architectures.

In medicinal chemistry, cyclooctane-containing compounds are of interest as novel molecular platforms for drug discovery. researchgate.net Derivatives of this compound could be synthesized and screened for various biological activities, as many cyclohexane (B81311) and cyclooctane (B165968) derivatives have shown potential antimicrobial properties. nih.govresearchgate.net The synthesis of complex chemotypes from versatile starting materials is a cornerstone of modern drug discovery. nih.gov

Furthermore, the diene functionality allows for its use in pericyclic reactions, such as Diels-Alder reactions, to construct polycyclic systems. The chiral derivatives that can be accessed through asymmetric catalysis could serve as novel ligands in other catalytic transformations, expanding the toolbox available to synthetic chemists. nih.gov The synthesis of natural products containing eight-membered rings is another area where this compound could serve as a key intermediate, providing a streamlined entry into these complex and often biologically active molecules.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for Cycloocta-2,5-dien-1-ol, and how can experimental reproducibility be ensured?

- Methodological Answer : One-pot cascade reactions, such as the Cannizzaro-based annulation using 2-bromo(hetero)aryl aldehydes, provide efficient access to ortho-fused cycloocta-2,5-dien-1-one precursors, which can be reduced to the target alcohol . To ensure reproducibility, experimental protocols must detail reagent stoichiometry, reaction conditions (temperature, solvent), and purification steps. Supplementary materials should include raw spectral data (NMR, IR) and chromatographic profiles, adhering to journal guidelines for transparency .

Q. How can computational methods predict physicochemical properties of this compound, such as hydrogen bonding or topological polar surface area?

- Methodological Answer : Tools like XlogP and molecular dynamics simulations can estimate hydrophobicity and hydrogen-bond donor/acceptor counts. For example, topological polar surface area (TPSA) calculations using SMILES notation (e.g.,

OC1CCC(CCC)CCC1CCC) enable predictions of solubility and membrane permeability . Validation against experimental data (e.g., HPLC retention times) is critical to refine computational models.

Q. What frameworks (e.g., PICOT) are suitable for formulating research questions on this compound’s reactivity or applications?

- Methodological Answer : The PICOT framework (Population, Intervention, Comparison, Outcome, Time) ensures specificity. For example:

- Population : this compound derivatives.

- Intervention : Transannular hydride shifts under acidic conditions.

- Comparison : Reactivity vs. cycloheptanol analogs.

- Outcome : Quantify reaction kinetics.

- Time : Short-term stability studies.

This structure aligns with evidence-based research design principles, emphasizing feasibility and ethical data collection .

Q. How should literature reviews address prior studies on cyclooctadienol derivatives, particularly conflicting data?

- Methodological Answer : Systematically categorize findings by methodology (e.g., synthetic routes in vs. computational analyses in ). Use tools like PRISMA flowcharts to map contradictions, such as discrepancies in reaction yields or spectroscopic assignments. Critical appraisal should highlight limitations in sample size or instrumental sensitivity from earlier work .

Advanced Research Questions

Q. What mechanistic insights explain transannular 1,5-hydride shifts in this compound derivatives?